Cas no 827588-93-2 (2-Pyridinamine, 5-(2-furanyl)-)
2-Pyridinamine, 5-(2-furanyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinamine, 5-(2-furanyl)-
- 5-(furan-2-yl)pyridin-2-amine
- 5-(Furan-2-yl)pyridin-2-amine, 95%
- AKOS004118689
- MFCD06802513
- SCHEMBL3059958
- 827588-93-2
- DTXSID50629588
-
- MDL: MFCD06802513
- Inchi: 1S/C9H8N2O/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11)
- InChI Key: MLAMVNGINGLIHV-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1C=NC(=CC=1)N
Computed Properties
- Exact Mass: 160.063662883g/mol
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 52Ų
2-Pyridinamine, 5-(2-furanyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM525853-1g |
5-(Furan-2-yl)pyridin-2-amine |
827588-93-2 | 95% | 1g |
$718 | 2023-02-01 | |
| abcr | AB331354-5 g |
5-(Furan-2-yl)pyridin-2-amine, 95%; . |
827588-93-2 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB331354-5g |
5-(Furan-2-yl)pyridin-2-amine, 95%; . |
827588-93-2 | 95% | 5g |
€1159.00 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660050-1g |
5-(Furan-2-yl)pyridin-2-amine |
827588-93-2 | 98% | 1g |
¥10662.00 | 2024-07-28 | |
| Crysdot LLC | CD11050690-1g |
5-(Furan-2-yl)pyridin-2-amine |
827588-93-2 | 95+% | 1g |
$726 | 2024-07-18 | |
| Ambeed | A572232-1g |
5-(Furan-2-yl)pyridin-2-amine |
827588-93-2 | 95+% | 1g |
$1052.0 | 2025-04-16 |
2-Pyridinamine, 5-(2-furanyl)- Suppliers
2-Pyridinamine, 5-(2-furanyl)- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-Pyridinamine, 5-(2-furanyl)-
Introduction to 2-Pyridinamine, 5-(2-furanyl)- (CAS No. 827588-93-2)
2-Pyridinamine, 5-(2-furanyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 827588-93-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural combination of a pyridine ring with a furanyl substituent at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The pyridine core is a nitrogen-containing aromatic heterocycle that serves as a privileged structure in medicinal chemistry. Its ability to interact with biological targets through hydrogen bonding and hydrophobic effects makes it an ideal candidate for designing small-molecule inhibitors and activators. In contrast, the furanyl group, derived from furan, contributes additional functionality and reactivity to the molecule. This dual structural motif has been explored in various research settings, particularly in the development of novel compounds targeting neurological disorders, inflammatory diseases, and infectious pathogens.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 2-Pyridinamine, 5-(2-furanyl)-. Studies have demonstrated its potential as a modulator of enzyme activity and receptor binding. For instance, preliminary in vitro assays suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are critical in regulating cellular processes such as proliferation and differentiation. Such findings align with the broader trend of utilizing pyridine-furan hybrids as pharmacophores in modern drug design.
The synthesis of 2-Pyridinamine, 5-(2-furanyl)- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations to introduce the desired substituents. The use of advanced catalytic systems has further optimized these processes, enabling scalable production for both research and industrial applications. The compound’s stability under various storage conditions is another critical factor that has been thoroughly evaluated by researchers to ensure its suitability for long-term studies.
In the realm of medicinal chemistry, the biological evaluation of 2-Pyridinamine, 5-(2-furanyl)- has been conducted using both in vitro and in vivo models. Initial pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for evaluating drug candidates. Additionally, preclinical trials have explored its potential therapeutic effects in animal models of inflammation and neurodegeneration. These studies have provided valuable insights into the compound’s mechanism of action and its potential as a lead molecule for further development.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying novel bioactive compounds like 2-Pyridinamine, 5-(2-furanyl)-. By leveraging large datasets of chemical structures and biological responses, computational models can predict the likelihood of a compound exhibiting desired pharmacological properties. This approach has not only enhanced the efficiency of hit identification but also enabled the design of optimized derivatives with improved potency and selectivity.
The future prospects for 2-Pyridinamine, 5-(2-furanyl)- include its exploration as a starting point for structure-activity relationship (SAR) studies. By systematically modifying various functional groups within its framework, researchers aim to uncover new analogs with enhanced biological activity or reduced toxicity. Such modifications may involve introducing additional heterocycles or altering electronic distributions through substituent effects. The outcomes of these studies will contribute to the growing library of pyridine-furan hybrids with potential therapeutic applications.
The role of CAS No. 827588-93-2 in academic and industrial research cannot be overstated. It serves as a unique identifier that ensures consistency in scientific literature and patent filings. The compound’s detailed characterization through spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography provides essential data for researchers to validate their findings and replicate experiments accurately.
In conclusion,2-Pyridinamine, 5-(2-furanyl)- (CAS No. 827588-93-2) represents a promising candidate in pharmaceutical research due to its unique structural features and demonstrated biological activity. Ongoing studies continue to expand our understanding of its therapeutic potential across multiple disease areas. As advancements in synthetic methodologies and computational tools progress,this compound is poised to play a significant role in the development of next-generation therapeutics.
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